molecular formula C27H25BF2N2O6S B607793 GSK-2485852 CAS No. 1331942-30-3

GSK-2485852

Cat. No.: B607793
CAS No.: 1331942-30-3
M. Wt: 554.4 g/mol
InChI Key: GDSKPIAEYNJODX-UHFFFAOYSA-N
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Description

GSK-2485852 is a chemical compound known for its potential use in the treatment of Hepatitis C Virus (HCV) infection. It functions as an inhibitor of the nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, which is crucial for the replication of HCV .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-2485852 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve the use of boron-containing intermediates, fluorination reactions, and the incorporation of sulfonamide groups .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP) to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

GSK-2485852 primarily undergoes substitution reactions, particularly involving the sulfonamide and boron-containing groups. It may also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include boron trifluoride, fluorinating agents, and sulfonamide precursors. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) .

Major Products

The major products formed from the reactions of this compound include various intermediates that retain the core structure of the compound while incorporating different functional groups. These intermediates are crucial for further modifications and optimization of the compound’s activity .

Scientific Research Applications

GSK-2485852 has been extensively studied for its antiviral properties, particularly against HCV. Its applications in scientific research include:

Mechanism of Action

GSK-2485852 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase of HCV. This enzyme is essential for the replication of the viral RNA genome. By binding to the polymerase, this compound prevents the initiation and elongation of the RNA chain, thereby halting viral replication. The compound’s molecular targets include specific binding sites on the NS5B polymerase, and its mechanism involves both competitive inhibition and allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK-2485852 is unique in its excellent resistance profile, showing minimal potency loss across clinically important NS5B resistance mutations. It also exhibits superior antiviral activity compared to earlier inhibitors like HCV-796, making it a promising candidate for inclusion in all-oral regimens for HCV treatment .

Properties

CAS No.

1331942-30-3

Molecular Formula

C27H25BF2N2O6S

Molecular Weight

554.4 g/mol

IUPAC Name

[4-[[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]methyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C27H25BF2N2O6S/c1-31-27(33)25-20-12-19(16-4-5-16)23(13-24(20)38-26(25)17-6-8-18(29)9-7-17)32(39(2,36)37)14-15-3-10-21(28(34)35)22(30)11-15/h3,6-13,16,34-35H,4-5,14H2,1-2H3,(H,31,33)

InChI Key

GDSKPIAEYNJODX-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O

Canonical SMILES

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-2485852;  GSK 2485852;  GSK2485852;  GSK-5852;  GSK 5852;  GSK5852

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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